molecular formula C6H2F2N2O4 B1590526 1,2-Difluoro-4,5-dinitrobenzene CAS No. 85686-97-1

1,2-Difluoro-4,5-dinitrobenzene

Cat. No.: B1590526
CAS No.: 85686-97-1
M. Wt: 204.09 g/mol
InChI Key: XOAAAPHKZDETSB-UHFFFAOYSA-N
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Description

1,2-Difluoro-4,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2F2N2O4 and its molecular weight is 204.09 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound can interact with various amines .

Mode of Action

It’s known that the compound can undergo reactions with amines . The fluorine atoms in the compound are always displaced in preference to the nitro groups .

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions .

Action Environment

The action, efficacy, and stability of 1,2-Difluoro-4,5-dinitrobenzene can be influenced by environmental factors. For instance, the compound is soluble in some organic solvents such as ether and dimethyl sulfoxide . This solubility can influence its action and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

1,2-Difluoro-4,5-dinitrobenzene plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of amino groups in proteins, which can lead to changes in protein function and activity. For instance, this compound has been shown to react with amino acids such as alanine, aspartic acid, glutamic acid, methionine, and phenylalanine, forming stable derivatives that can be analyzed using high-performance liquid chromatography . These interactions are primarily driven by the reactive fluorine atoms and nitro groups, which facilitate the formation of covalent bonds with amino groups.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can affect the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of proteins and enzymes, which can result in enzyme inhibition or activation. The reactive fluorine atoms in this compound can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to changes in enzyme activity . Additionally, the nitro groups can participate in redox reactions, further influencing the biochemical properties of the compound. These molecular interactions can lead to alterations in gene expression, as the modified proteins may act as transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in biological systems.

Biological Activity

1,2-Difluoro-4,5-dinitrobenzene (DFDNB) is a compound of significant interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C6H2F2N2O4
  • Molecular Weight : 204.09 g/mol
  • CAS Number : 85686-97-1

The compound features two fluorine atoms and two nitro groups attached to a benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

DFDNB can be synthesized through various methods, typically involving nitration reactions. A common synthetic route involves the treatment of 3,4-difluoronitrobenzene with a mixture of concentrated sulfuric and nitric acids at elevated temperatures to yield DFDNB with a reported yield of approximately 70.1% .

Toxicological Studies

DFDNB has been studied for its toxicological effects, particularly its impact on cellular systems. In vitro studies have demonstrated that DFDNB exhibits significant cytotoxicity towards various cell lines. For instance, it has been shown to inhibit ATP breakdown in guinea-pig urinary bladder strips, indicating potential interference with cellular energy metabolism .

The biological activity of DFDNB is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Studies indicate that DFDNB can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological activities. For example, reactions with amines in solvents such as dimethylformamide (DMF) have been explored, resulting in the formation of substituted products that may exhibit altered biological properties .

Case Studies

  • Nucleophilic Substitution Reactions : Research has shown that DFDNB can react with amines to produce compounds such as 2-(dimethylamino)-4,5-dinitrofluorobenzene. These derivatives were characterized using various spectroscopic techniques and demonstrated varying degrees of biological activity .
  • Antitumor Activity : Some derivatives of DFDNB have been evaluated for their antitumor properties. In specific assays, compounds derived from DFDNB showed promising results against cancer cell lines, suggesting potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of DFDNB:

Study Findings
ToxicitySignificant cytotoxicity towards cell lines; inhibition of ATP breakdown in guinea-pig urinary bladder .
SynthesisSynthesized via nitration with a yield of 70.1% .
ReactivityExhibits ambident reactivity; forms various substituted products upon reaction with amines .
Antitumor ActivityCertain derivatives show promising results against cancer cell lines .

Scientific Research Applications

Energetic Materials

One of the primary applications of DFDNB is in the field of energetic materials , particularly as a fusion-cast carrier. Recent research indicates that DFDNB can serve as a substitute for traditional explosives like TNT (1,3,5-trinitrotoluene) due to its higher energy output and lower sensitivity to detonation. The theoretical detonation velocity of DFDNB is approximately 8.128 km/s, with a theoretical detonation pressure of 29.7 GPa, which positions it as a potent candidate for use in military and industrial explosives .

Comparative Analysis of Energetic Properties

PropertyDFDNBTNT
Theoretical Detonation Velocity8.128 km/s6.9 km/s
Theoretical Detonation Pressure29.7 GPa19.6 GPa
Friction Sensitivity>360 N<80 N
Impact Sensitivity>40 J<10 J

The data suggests that DFDNB not only possesses superior energetic characteristics but also exhibits better safety profiles compared to TNT, making it suitable for various applications in explosives technology .

Chemical Synthesis

DFDNB is utilized in organic synthesis, particularly in reactions involving nucleophilic aromatic substitution (SNAr). It has been employed as a precursor for synthesizing more complex compounds, including azides and cavitands. For example, when reacted with sodium azide (NaN₃), DFDNB can yield 1,2-diazido-4,5-dinitrobenzene, which has further applications in materials science and medicinal chemistry .

Synthesis Pathway Example

A notable reaction involving DFDNB is its conversion into hexa-nitro cavitands through a multi-step process that includes the use of carbodiimides and other reagents. This demonstrates DFDNB's versatility as a starting material in the synthesis of functionalized compounds with potential applications in drug delivery systems and molecular recognition .

Case Studies

Case Study 1: Fusion-Cast Explosives
A study highlighted the preparation method for DFDNB as a fusion-cast carrier which involves nitrating 3,4-difluoronitrobenzene using a mixed nitric-sulfuric acid system. The method was noted for its efficiency, yielding high purity DFDNB suitable for industrial applications while maintaining lower reaction temperatures and shorter times compared to traditional methods .

Case Study 2: Molecular Recognition
Research on functional cavitands illustrated how DFDNB derivatives could be used to create structured environments that enhance molecular interactions. These findings suggest potential applications in fields such as catalysis and sensor development, where controlled environments are crucial for optimizing reactions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The reactivity of 1,2-difluoro-4,5-dinitrobenzene is influenced by solvent, temperature, and nucleophile strength. Key reactions include:

1.1 Reaction with Dimethylformamide (DMF) and Bases

  • In DMF with KOH/H₂O at room temperature, sequential substitution occurs:

    • Primary substitution : One fluorine is replaced by dimethylamine (from DMF decomposition), forming 2-(dimethylamino)-4,5-dinitrofluorobenzene (24% yield) .

    • Secondary substitution : Hydrolysis produces 2-hydroxy-4,5-dinitrofluorobenzene (59% yield) .

1.2 Reaction with Hünig’s Base

  • Heating with diisopropylethylamine (Hünig’s base) at 100°C for 24 hours yields 2-(dimethylamino)-4,5-dinitrofluorobenzene (12%) via fluoride displacement .

1.3 Reaction with Triethylamine

  • Using triethylamine (Et₃N) at 100°C triggers an unusual Hofmann elimination mechanism. The fluoride ion acts as a base, forming 2-(diethylamino)-4,5-dinitrofluorobenzene (44% yield) .

1.4 Reaction with Dimethylamine Hydrochloride

  • Under hydrothermal conditions (120°C, 24 hours), a mixture of 2-(dimethylamino)-4,5-dinitrofluorobenzene and 1,2-bis(dimethylamino)-4,5-dinitrobenzene is obtained (71% combined yield) . Steric hindrance slows the second substitution .

Reaction Conditions and Yields

Experimental outcomes vary significantly with reaction parameters:

EntryConditionsProduct 12 (%)Product 13 (%)Product 14 (%)Product 17 (%)
1DMF/KOH/H₂O, 15 min, RT2459
2DMF/Hünig’s base, 100°C, 24 h12
3DMF/Et₃N, 100°C, 24 h44
4EtOH/Me₂NH₂Cl/Et₃N, 120°C, 24 h71 (mix)71 (mix)

Table 1: Yield distribution under varying conditions .

Mechanistic Insights

  • Solvent Effects : DMF enhances NAS by stabilizing transition states through its dipolar aprotic nature .

  • Steric Hindrance : The first substitution is faster, while the second faces steric challenges from the bulky dimethylamino group .

  • Hofmann Elimination : With Et₃N, fluoride ion abstraction generates a quaternary ammonium intermediate, leading to β-hydride elimination and diethylamine formation .

Synthetic Utility

This compound is a building block for:

  • Phenazine derivatives (via cyclization reactions) .

  • High-energy materials (theoretical detonation velocity: 8.128 km/s; density: 1.766 g/cm³) .

Reaction optimization focuses on balancing temperature, solvent, and nucleophile strength to achieve desired substitution patterns. Future studies may explore catalytic methods to improve yields for sterically hindered products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-difluoro-4,5-dinitrobenzene, and how can its purity be validated experimentally?

  • Synthesis : A common method involves O-alkylation reactions with diols or polyols under basic conditions. For example, reacting this compound with octols (e.g., octaols) in ethanol with sodium carbonate yields nitro-functionalized derivatives .
  • Purity Validation :

  • Gas Chromatography (GC) : Purity >98.0% (GC) is typical, with retention time comparisons against standards .
  • NMR Spectroscopy : Confirm structural integrity via proton and fluorine NMR, ensuring resonance peaks align with expected substituent patterns (e.g., aromatic F and NO₂ groups) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Profile : Classified as toxic (H300: fatal if swallowed) and irritant (H315/H319: skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store under inert gas (e.g., N₂ or Ar) at ≤15°C to prevent decomposition or moisture absorption .

Q. How does the electronic environment of this compound influence its reactivity in substitution reactions?

  • The electron-withdrawing nitro groups meta to fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). Fluorine atoms at positions 1 and 2 are displaced first by nucleophiles (e.g., amines), followed by nitro groups under harsher conditions (e.g., reduction with SnCl₂) .

Advanced Research Questions

Q. What mechanistic insights explain the sequential displacement of fluorine and nitro groups in this compound?

  • Stepwise Reactivity :

  • Fluorine Displacement : The ortho/para-directing nitro groups polarize the ring, making fluorine atoms at positions 1 and 2 susceptible to SNAr with nucleophiles like amines or alkoxides.
  • Nitro Reduction : Post-fluorine substitution, nitro groups at positions 4 and 5 can be reduced to amines using SnCl₂/HCl or catalytic hydrogenation, enabling further functionalization .
    • Intermediate Characterization : X-ray crystallography of intermediates (e.g., phenazines) reveals cis-aci-nitro tautomers, which explain oxidative instability during reactions .

Q. How is this compound utilized in synthesizing functionalized phenoxazines/phenothiazines for organic electronics?

  • Applications :

  • Phenoxazines : React with 2-aminophenol or 2-(N-methylamino)phenol to form 2,3-dinitrophenoxazines, precursors for optoelectronic materials.
  • Phenothiazines : Reaction with 2-aminothiophenol yields 2,3-dinitrophenothiazines, which can be further modified (e.g., butylamine substitution) for charge-transport applications .
    • Structural Insights : Dihedral angles in substituted derivatives influence π-stacking and conductivity, critical for molecular electronics .

Q. What analytical challenges arise in characterizing intermediates derived from this compound, and how are they addressed?

  • Challenges :

  • Nitro Group Instability : Nitro-to-amine reduction intermediates may oxidize or rearrange, requiring inert atmospheres and low-temperature analysis.
  • Spectral Overlap : Fluorine and nitro groups complicate NMR interpretation; use 19F NMR and 2D techniques (e.g., HSQC) for resolution .
    • Solutions : Single-crystal X-ray diffraction validates intermediates, while Hirshfeld surface analysis assesses intermolecular interactions for material suitability .

Q. Methodological Recommendations

  • Synthesis Optimization : Use excess nucleophiles (e.g., BuNH₂) in polar aprotic solvents (DMF) to enhance SNAr efficiency .
  • Safety Compliance : Adopt waste disposal protocols per local regulations (P501) and avoid aqueous workups for nitro intermediates .

Preparation Methods

Nitration of 3,4-Difluoronitrobenzene Using Mixed Acid

The most documented and industrially relevant preparation method involves nitration of 3,4-difluoronitrobenzene with a mixed acid system composed of fuming nitric acid and concentrated sulfuric acid.

Procedure Overview:

  • At room temperature, fuming nitric acid (98% purity) is added dropwise into concentrated sulfuric acid (98% purity) with continuous stirring, maintaining the temperature below 50°C.
  • Subsequently, 3,4-difluoronitrobenzene is added dropwise to the mixed acid.
  • The nitration mixture is then slowly heated to a temperature range between 50°C and 100°C.
  • The reaction time varies from 0.5 to 10 hours depending on the temperature.
  • After completion, the reaction mixture is poured into ice water (approximately 10 times the volume of the reaction mixture), stirred, filtered, washed, and dried to isolate 1,2-difluoro-4,5-dinitrobenzene.

Key Features and Advantages:

  • The method uses commercially available 3,4-difluoronitrobenzene, reducing raw material costs.
  • Lower nitrating agent consumption compared to older methods.
  • Shorter reaction times and lower temperatures improve safety and reduce energy consumption.
  • The product exhibits higher energy and lower sensitivity than TNT, making it suitable for melt-cast explosive formulations.
  • The process is amenable to industrial scale-up due to its simplicity and controlled conditions.

Typical Reaction Conditions and Yields:

Parameter Condition/Value
Fuming nitric acid volume ~5.1 to 6.4 mL (98% purity)
Concentrated sulfuric acid ~5.1 to 32 mL (98% purity)
Substrate 1.59 g 3,4-difluoronitrobenzene
Temperature 50°C to 100°C
Reaction time 0.5 to 1.5 hours
Cooling during acid mixing <50°C
Work-up Quench in 10x volume ice water, filtration, washing, drying
Yield 50.0% to 70.1%

Example from Patent Data:

  • 5.1 mL of 98% fuming nitric acid added to 5.1 mL of 98% sulfuric acid at room temperature, keeping below 50°C.
  • 1.59 g of 3,4-difluoronitrobenzene added dropwise.
  • Heated slowly to 100°C and reacted for 0.5 hours.
  • After quenching and work-up, 1.02 g of product obtained (50.0% yield).
  • Another example with 6.4 mL fuming nitric acid and 32 mL sulfuric acid heated to 90°C for 1.5 h yielded 1.43 g product (70.1% yield).

Summary Table of Preparation Conditions and Yields

Method Starting Material Acid System Temperature (°C) Time (h) Yield (%) Notes
Mixed acid nitration (patent) 3,4-Difluoronitrobenzene Fuming HNO3 + H2SO4 50–100 0.5–10 50–70 Industrially scalable; low sensitivity product
Mixed acid nitration (literature) 3,4-Difluoronitrobenzene Fuming HNO3 + H2SO4 90 1.5 70.1 Controlled temp; higher yield
Nucleophilic substitution This compound DMF with KOH or amines RT to 120 0.25–24 Variable Used for derivatization, not primary synthesis

Detailed Research Findings and Analysis

  • The nitration reaction is highly sensitive to temperature control; higher temperatures accelerate the reaction but may reduce selectivity.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress, stopping when starting material is no longer detected.
  • The nitration mixture must be carefully quenched into ice water to precipitate the product and minimize side reactions.
  • The choice of nitrating agent ratio and temperature balance yield and purity.
  • The product’s energetic properties surpass TNT, with lower sensitivity, making it valuable in energetic material research.
  • Industrial feasibility is enhanced by using commercially available starting materials and simplified reaction steps.

Properties

IUPAC Name

1,2-difluoro-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAAPHKZDETSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507358
Record name 1,2-Difluoro-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85686-97-1
Record name 1,2-Difluoro-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-difluoro-4,5-dinitrobenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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